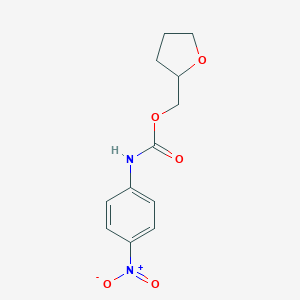

Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate, commonly known as TFMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMK is a versatile compound that can be synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Wirkmechanismus

TFMK acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. Proteases are enzymes that cleave peptide bonds in proteins, and their activity is essential for many biological processes. By inhibiting protease activity, TFMK can disrupt these processes and potentially be used as a therapeutic agent.

Biochemical and Physiological Effects:

TFMK has been shown to exhibit antitumor and antimicrobial activities in vitro. In addition, TFMK has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. These proteases play important roles in various biological processes, such as blood clotting, inflammation, and digestion. Therefore, TFMK may have potential therapeutic applications in these areas.

Vorteile Und Einschränkungen Für Laborexperimente

TFMK has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, TFMK also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Zukünftige Richtungen

There are several future directions for TFMK research, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its interactions with other compounds and biological systems. In addition, TFMK may have potential applications in materials science, such as the synthesis of novel polymers and materials. Overall, TFMK is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesemethoden

TFMK can be synthesized using several methods, including the reaction of 4-nitrophenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a base, such as triethylamine. The reaction proceeds via the formation of a carbamate intermediate, which is then converted to TFMK upon heating. Another method involves the reaction of 4-nitrophenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a Lewis acid catalyst, such as zinc chloride. This method results in higher yields of TFMK and shorter reaction times.

Wissenschaftliche Forschungsanwendungen

TFMK has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, TFMK has been shown to exhibit antitumor and antimicrobial activities. In biochemistry, TFMK has been used as a protease inhibitor to study the role of proteases in various biological processes. In materials science, TFMK has been used as a building block for the synthesis of novel polymers and materials.

Eigenschaften

Produktname |

Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate |

|---|---|

Molekularformel |

C12H14N2O5 |

Molekulargewicht |

266.25 g/mol |

IUPAC-Name |

oxolan-2-ylmethyl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C12H14N2O5/c15-12(19-8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) |

InChI-Schlüssel |

REKFWYMOEPCWKP-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)

![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)